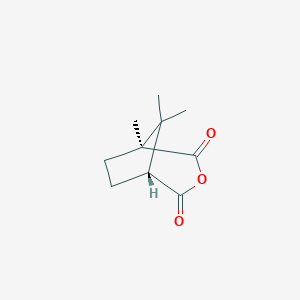
2,5-シクロヘキサジエン-1,4-ジオン, 2,5-ジクロロ-3,6-ジヒドロキシ-, ランタン(3+) 塩 (3:2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) is a complex compound that combines the properties of chloranilic acid and lanthanum ions
科学的研究の応用
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its potential biological activities, including antiproliferative effects on cancer cells.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
作用機序
Target of Action
It is known that similar compounds can interact with various metal cations .
Mode of Action
It is known to form stable salts with metal cations . This suggests that it may interact with its targets through ionic bonding, leading to changes in the target’s function or structure.
Biochemical Pathways
Similar compounds are known to be used in photometric determination of various substances, indicating that they may play a role in light-dependent reactions .
Pharmacokinetics
Similar compounds are known to be insoluble in water but soluble in methanol , which could impact their bioavailability and distribution in the body.
Result of Action
The ability to form stable salts with metal cations suggests that it may alter the ionic balance within cells or tissues .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. suggests that its activity may be influenced by the solvent environment. Additionally, its ability to form stable salts with metal cations suggests that the presence of these cations in the environment could impact its activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) typically involves the reaction of chloranilic acid with lanthanum saltsThe reaction with lanthanum salts is usually carried out in an aqueous medium under controlled pH conditions to ensure the formation of the desired lanthanum complex .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis of chloranilic acid followed by its reaction with lanthanum salts in a controlled environment. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants, to achieve high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired transformation .
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different functional groups substituted at the halogen positions .
類似化合物との比較
Similar Compounds
2,5-Dichloro-3,6-dihydroxy-1,4-benzoquinone: A similar compound with comparable chemical properties but without the lanthanum component.
2,5-Dihydroxy-1,4-benzoquinone: Another related compound with hydroxyl groups instead of chlorine atoms.
2,6-Dichloro-1,4-benzoquinone: Similar structure but with chlorine atoms at different positions.
Uniqueness
The uniqueness of 2,5-dichloro-3,6-dioxocyclohexa-1,4-diene-1,4-diolate;lanthanum(3+) lies in its combination of chloranilic acid and lanthanum ions, which imparts distinct chemical and biological properties.
特性
CAS番号 |
32607-23-1 |
|---|---|
分子式 |
C18H26Cl6La2O22 |
分子量 |
1084.9 g/mol |
IUPAC名 |
2,5-dichloro-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione;lanthanum;decahydrate |
InChI |
InChI=1S/3C6H2Cl2O4.2La.10H2O/c3*7-1-3(9)5(11)2(8)6(12)4(1)10;;;;;;;;;;;;/h3*9,12H;;;10*1H2 |
InChIキー |
WYDCSKVWJQQQBQ-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].C1(=C(C(=O)C(=C(C1=O)Cl)[O-])Cl)[O-].[La+3].[La+3] |
正規SMILES |
C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.C1(=C(C(=O)C(=C(C1=O)Cl)O)Cl)O.O.O.O.O.O.O.O.O.O.O.[La].[La] |
| 32607-23-1 | |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Butanone, 3-(methylsulfinyl)-, O-[(methylamino)carbonyl]oxime](/img/structure/B213050.png)









